2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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Overview
Description
2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound that features a unique combination of bromine, fluorine, and oxazolidinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with 4,4-dimethyl-1,2-oxazolidin-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies investigating the biological activity of fluorinated and brominated compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors associated with inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Similar in structure but with different substituents.
Flubromazolam: A compound with similar bromine and fluorine substituents but different core structure.
Methyl 2-bromo-2-(4-fluorophenyl)acetate: Another compound with a similar skeleton but different functional groups.
Uniqueness
2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its specific combination of bromine, fluorine, and oxazolidinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81778-60-1 |
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Molecular Formula |
C12H13BrFNO2 |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrFNO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(14)5-10(8)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
XPXZSOWIHDVVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)F)Br)C |
Origin of Product |
United States |
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